
2-Methyl-3-pyrrolidin-3-yloxypyridine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-pyrrolidin-3-yloxypyridine;dihydrochloride (MPO) is a pyridine derivative. It has a molecular weight of 251.15 and 178.23 . The IUPAC name for this compound is 2-methyl-3-(pyrrolidin-3-yloxy)pyridine .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14N2O/c1-8-10(3-2-5-12-8)13-9-4-6-11-7-9/h2-3,5,9,11H,4,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis and Coordination Chemistry
Compounds similar to "2-Methyl-3-pyrrolidin-3-yloxypyridine; dihydrochloride" have been studied for their synthesis and coordination chemistry, particularly as ligands in complex formations. These compounds, including derivatives of pyridines, have shown potential in creating luminescent lanthanide compounds for biological sensing, as well as iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of pyrrolidinylpiperidine, a structure related to the compound of interest, have been explored for their significant roles. A novel method for the synthesis of such compounds has been proposed to facilitate the production of large quantities, which is crucial for the development of pharmaceuticals (Smaliy et al., 2011).
Photochemical Studies
Research into the photochemical dimerization of aminopyridines and pyridones highlights the photochemical properties of pyridine derivatives. These studies explore the chemical behavior under ultraviolet irradiation, leading to the formation of dimers with unique chemical and physical properties (Taylor & Kan, 1963).
Antimicrobial and DNA Interaction Studies
Compounds with amino and pyridine components have been synthesized and tested for their antimicrobial activity and DNA interaction capabilities. Such studies demonstrate the potential for developing new antimicrobial agents and understanding the interaction mechanisms with biological molecules (Abu-Youssef et al., 2010).
Synthetic Methodologies for Medicinal Chemistry
Further, methodologies for synthesizing 3-hydroxypyridines and their derivatives highlight the importance of these compounds in medicinal chemistry. The exploration of new synthetic routes contributes to the development of novel therapeutic agents with improved efficacy and safety profiles (Smirnov et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2-methyl-3-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-8-10(3-2-5-12-8)13-9-4-6-11-7-9;;/h2-3,5,9,11H,4,6-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAUJYKIQXDOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613975.png)
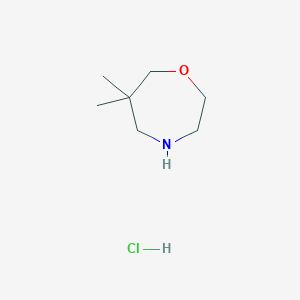
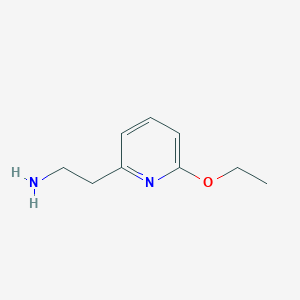
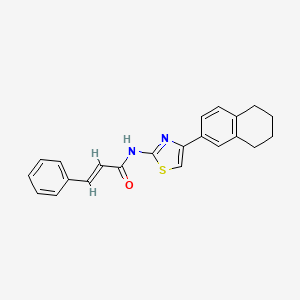
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2613983.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2613984.png)
![Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2613986.png)
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2613987.png)
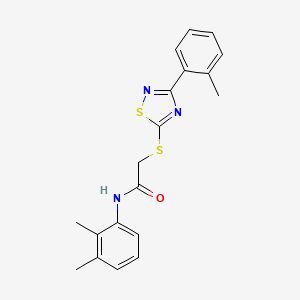
![(2Z)-2-{[(3-chloro-4-fluorophenyl)sulfonyl]hydrazono}-N-(2-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2613991.png)
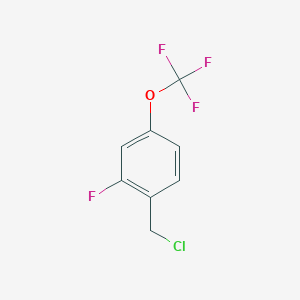
![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2613996.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2613997.png)